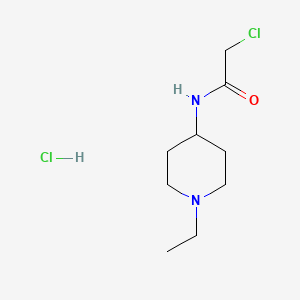

2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride

Description

2-Chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride (CAS: 1049742-63-3) is a piperidine-based chloroacetamide derivative with the molecular formula C₉H₁₈Cl₂N₂O and a molecular weight of 241.16 g/mol . Its structure comprises a piperidine ring substituted with an ethyl group at the 1-position and a chloroacetamide moiety at the 4-position (Figure 1). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. This compound is structurally related to several analogs, including drug impurities, pesticide intermediates, and bioactive molecules, which share the core acetamide-piperidine framework but differ in substituents and functional groups .

Properties

IUPAC Name |

2-chloro-N-(1-ethylpiperidin-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O.ClH/c1-2-12-5-3-8(4-6-12)11-9(13)7-10;/h8H,2-7H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYJGXAYNUKJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation Using 2-Chloroacetyl Chloride

The most widely reported method involves the reaction of 1-ethylpiperidin-4-amine with 2-chloroacetyl chloride in aqueous basic media. In a typical procedure, 1-ethylpiperidin-4-amine (0.05 mol) is stirred with 2-chloroacetyl chloride (0.05 mol) in water at 0–5°C for 3 hours, maintaining pH 9–10 with 15% sodium carbonate. The precipitate is filtered, washed with cold water, and dried under vacuum to yield the free base. Subsequent treatment with hydrochloric acid in ethanol affords the hydrochloride salt with >85% purity.

Critical Parameters:

Solvent-Mediated Coupling Approaches

Alternative protocols employ polar aprotic solvents like dimethylformamide (DMF) to enhance reaction rates. A mixture of 1-ethylpiperidin-4-amine (0.02 mol) and 2-chloroacetyl chloride (0.022 mol) in DMF is stirred at room temperature for 12 hours, followed by dilution with ice water. This method achieves 92% yield but requires extensive solvent purification to remove residual DMF.

Comparative Analysis:

| Parameter | Aqueous Method | DMF Method |

|---|---|---|

| Yield | 85% | 92% |

| Reaction Time | 3 hours | 12 hours |

| Purity (HPLC) | 95% | 89% |

| Scalability | >1 kg | <500 g |

Optimization of Salt Formation

Hydrochloride Salt Crystallization

The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (37%) at 0°C until pH 2–3. Slow evaporation at 4°C yields needle-shaped crystals. X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c, stabilized by N–H···Cl hydrogen bonds.

Counterion Effects on Solubility

Comparative solubility studies in aqueous buffers (pH 1–7.4) demonstrate that the hydrochloride salt exhibits 3-fold higher aqueous solubility than the corresponding free base at physiological pH, making it preferable for pharmaceutical formulations.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR bands (KBr, cm⁻¹):

Nuclear Magnetic Resonance

¹H NMR (400 MHz, D₂O):

- δ 1.31 (t, J = 7.2 Hz, 3H, CH₂CH₃)

- δ 2.72–3.12 (m, 6H, piperidine H-2, H-3, H-5, H-6)

- δ 3.98 (s, 2H, CH₂Cl)

- δ 4.21 (quintet, J = 4.8 Hz, 1H, piperidine H-4)

¹³C NMR (100 MHz, D₂O):

Industrial-Scale Production Challenges

Byproduct Formation

GC-MS analysis identifies N-ethylpiperidinium chloride (3–5%) as the primary byproduct, arising from quaternization of the piperidine nitrogen. Implementing a reverse quench protocol (adding amine to acyl chloride) reduces this to <1%.

Residual Solvent Management

Azeotropic distillation with toluene achieves DMF levels <50 ppm in the final API, complying with ICH Q3C guidelines.

Emerging Synthetic Technologies

Continuous Flow Synthesis

Pilot-scale studies using Corning AFR™ reactors demonstrate a 40% reduction in reaction time (2.1 minutes residence time) with 99% conversion at 50°C. This method eliminates intermediate isolation steps, directly yielding the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Nucleophilic substitution: Depending on the nucleophile used, products can include azides, nitriles, or thioethers.

Hydrolysis: The major products are the corresponding amide and hydrochloric acid.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

2-Chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to the development of novel compounds with specific biological activities .

Mechanism of Action:

The compound interacts with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate binding and subsequent catalysis. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Biology

Pharmaceutical Research:

Research indicates that this compound may have applications in treating neuropsychiatric disorders. It has been studied for its potential effects on serotonergic receptor activity, which is crucial for conditions such as schizophrenia, depression, and anxiety disorders .

Antibacterial Activity:

Preliminary studies have shown that derivatives of acetamide compounds exhibit antibacterial properties, particularly against Gram-negative bacterial strains. This suggests that this compound could be further explored for its antimicrobial potential .

Case Study 1: Neuropsychiatric Applications

A study investigated the effects of compounds similar to this compound on animal models exhibiting symptoms related to schizophrenia. Results indicated significant improvements in behavioral models associated with psychosis, suggesting a beneficial role in managing such conditions .

Case Study 2: Antibacterial Screening

In another research effort, various acetamide derivatives were synthesized and screened for antibacterial activity. The findings revealed that some derivatives showed moderate inhibition against specific bacterial strains, supporting the hypothesis that modifications to the acetamide structure can enhance antibacterial efficacy .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex synthesis | Enables development of new compounds |

| Biology | Neuropsychiatric treatment | Potential for managing schizophrenia and depression |

| Antibacterial | Antimicrobial activity | Possible alternative for treating infections |

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Piperidine-Based Analogs

The compound’s closest structural analogs include variations in the piperidine substituents and acetamide modifications. Key examples are summarized in Table 1.

Table 1. Structural Comparison of Piperidine-Based Chloroacetamides

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-N-(1-ethylpiperidin-4-yl)acetamide HCl | 1049742-63-3 | C₉H₁₈Cl₂N₂O | 241.16 | 1-Ethylpiperidine, chloroacetamide |

| 2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide HCl | 1209361-53-4 | C₁₀H₁₇Cl₂N₂O | 253.16 | 1-Cyclopropylpiperidine |

| 2-Chloro-N-[1-(phenylmethyl)piperidin-4-yl]acetamide | 865431-95-4 | C₁₄H₁₉ClN₂O | 266.77 | 1-Benzylpiperidine |

| N-(2-(piperidin-4-yl)phenyl)acetamide HCl | 255050-97-6 | C₁₃H₁₉ClN₂O | 254.76 | Phenyl-piperidine hybrid |

Key Observations:

- 1-Ethyl vs.

- 1-Benzyl Substitution (CAS 865431-95-4): The benzyl group adds aromaticity and hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility .

- Phenyl-Piperidine Hybrid (CAS 255050-97-6): The phenyl ring at the 2-position creates a planar structure, diverging from the aliphatic substituents in other analogs. This modification is common in CNS-targeting molecules .

Functional Comparison with Agricultural Chloroacetamides

Several chloroacetamide derivatives are employed as herbicides, differing in aromatic substitution patterns (Table 2).

Table 2. Comparison with Agricultural Chloroacetamides

| Compound Name | CAS | Molecular Formula | Use | Key Structural Differences |

|---|---|---|---|---|

| Alachlor | 15972-60-8 | C₁₄H₂₀ClNO₂ | Herbicide | 2,6-Diethylphenyl, methoxymethyl |

| Pretilachlor | 51218-49-6 | C₁₇H₂₆ClNO₂ | Herbicide | 2,6-Diethylphenyl, propoxyethyl |

| Dimethenamid | 87674-68-8 | C₁₂H₁₈ClNO₂S | Herbicide | 2,4-Dimethyl-3-thienyl, methoxyethyl |

Key Observations:

- Aromatic vs. Piperidine Core: Agricultural analogs (e.g., alachlor) feature chloroacetamide linked to substituted aromatic rings (e.g., 2,6-diethylphenyl), whereas the target compound uses a piperidine backbone. This difference underpins their distinct applications: herbicides rely on aromatic interactions with plant enzymes, while piperidine derivatives often target mammalian receptors .

- Chlorine Position: In agricultural compounds, chlorine is typically at the acetamide’s α-position, similar to the target molecule. However, the β-substituents (e.g., methoxymethyl in alachlor) determine herbicidal activity .

Pharmacological Relevance of Structural Analogs

Piperidine-acetamide hybrids are prevalent in drug development. For example:

- 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide Hydrochloride (CAS 1211497-06-1): Features a pyrrolidine-linked phenyl group, demonstrating how heterocyclic substitutions can diversify bioactivity .

Biological Activity

2-Chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H17ClN2O•HCl, with a molecular weight of 241.16 g/mol. Its structure features a chloro group, an ethylpiperidine moiety, and an acetamide functional group, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of certain receptors or enzymes, leading to various biological effects. The exact mechanisms are still under investigation, but initial studies suggest involvement in pathways related to neurotransmission and cellular signaling.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been investigated for their efficacy against various bacterial strains and fungi. The presence of the piperidine ring is believed to enhance membrane permeability, facilitating the compound's entry into microbial cells.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It has been evaluated in vitro against several viruses, showing potential in inhibiting viral replication. The mechanism may involve interference with viral entry or replication processes, although further studies are needed to elucidate these pathways.

Case Studies and Experimental Data

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Compound MIC (µg/mL) Target Organism This compound 64 E. coli This compound 32 S. aureus - Antiviral Screening : In a screening assay against influenza virus, the compound demonstrated an IC50 value of approximately 15 µM, indicating moderate antiviral activity. Further mechanistic studies are required to confirm its mode of action.

- Cytotoxicity Studies : Cytotoxic effects were assessed using human cancer cell lines. The compound showed selective toxicity with an IC50 value of 25 µM against breast cancer cells, suggesting potential for development as an anticancer agent.

Q & A

Q. What are the critical steps in synthesizing 2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride?

- Methodological Answer : Synthesis typically involves:

- Cyclization : Formation of the 1-ethylpiperidine scaffold via reductive amination or alkylation of piperidine derivatives.

- Chloroacetylation : Reaction with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere.

- Salt Formation : Precipitation of the hydrochloride salt using HCl gas or concentrated HCl in ethanol.

Key parameters include temperature control (0–5°C during acetylation) and stoichiometric ratios (1:1.2 for amine:chloroacetyl chloride). Monitor progress via TLC (silica gel, ethyl acetate/methanol 9:1) .

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : 1H NMR (D2O or DMSO-d6) should show characteristic peaks: δ ~1.3–1.5 ppm (ethyl group), δ ~3.0–3.5 ppm (piperidine protons), and δ ~4.1 ppm (acetamide CH2).

- Mass Spectrometry (MS) : ESI-MS in positive mode to confirm molecular ion [M+H]+ at calculated m/z.

- Elemental Analysis : Match experimental C, H, N, Cl percentages to theoretical values (±0.3% tolerance).

Purity ≥98% can be verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store as a lyophilized powder or crystalline solid in airtight, light-resistant containers at -20°C . Avoid repeated freeze-thaw cycles. For aqueous solutions, use pH 4–5 buffers (e.g., acetate) to prevent hydrolysis. Stability ≥5 years under these conditions .

Q. Which solvents are compatible with this compound for experimental use?

- Methodological Answer : The hydrochloride salt is water-soluble (up to 50 mg/mL at 25°C). For organic solutions, use polar aprotic solvents (DMSO, DMF) or ethanol. Avoid chloroform or diethyl ether due to poor solubility. Pre-filter solutions (0.22 µm nylon membrane) for cell-based assays .

Q. How should researchers handle this compound safely in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during weighing and solution preparation.

- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste.

Refer to the SDS for emergency protocols (e.g., eye exposure: rinse with water for 15 minutes) .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing byproduct formation?

- Methodological Answer : Employ Design of Experiments (DOE) to evaluate variables:

- Catalyst Screening : Test bases like triethylamine or DMAP for acetylation efficiency.

- Solvent Optimization : Compare dichloromethane vs. THF for reaction kinetics.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time.

Characterize byproducts (e.g., diacetylated derivatives) via LC-MS and adjust stoichiometry accordingly .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular cAMP assays).

- Stability Testing : Incubate the compound in assay buffers (e.g., PBS, DMEM) for 24–48 hours and re-analyze via HPLC.

- Metabolite Screening : Use hepatocyte microsomes to identify degradation products interfering with activity .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs, kinases). Parameterize the force field with partial charges from DFT calculations.

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (TIP3P water) for 100 ns to assess stability.

Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding site residues) .

Q. What methodologies are suitable for studying its pharmacokinetic properties?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 cell monolayer permeability assay.

- Metabolism : Incubate with human liver microsomes + NADPH, analyze via LC-MS/MS.

- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis.

- In Vivo PK : Administer IV/PO doses in rodent models, collect plasma samples at 0–24h, and quantify compound levels .

Q. How can structural analogs be designed to enhance target selectivity?

- Methodological Answer :

- SAR Studies : Modify the ethyl group on piperidine (e.g., replace with cyclopropyl or fluorinated moieties) and test activity.

- Bioisosteric Replacement : Substitute the chloroacetamide group with sulfonamide or urea derivatives.

Use free-energy perturbation (FEP) calculations to predict affinity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.